molecular formula C6H6BrClN2 B1281504 5-Bromo-2-chloro-4,6-dimethylpyrimidine CAS No. 4786-72-5

5-Bromo-2-chloro-4,6-dimethylpyrimidine

Cat. No. B1281504
CAS RN: 4786-72-5
M. Wt: 221.48 g/mol
InChI Key: MDZCNJHECVPINP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4,6-dimethylpyrimidine is a compound that has been studied in various contexts due to its potential applications in pharmaceuticals and chemical synthesis. The compound is characterized by the presence of bromo and chloro substituents on a pyrimidine ring, which is also substituted with methyl groups at the 4 and 6 positions.

Synthesis Analysis

The synthesis of 5-Bromo-2-chloro-4,6-dimethylpyrimidine and its derivatives has been explored in several studies. For instance, a regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Additionally, the synthesis of related compounds such as 5-(4-bromophenyl)-4,6-dichloropyrimidine has been reported, which is an important intermediate in the synthesis of various pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-4,6-dimethylpyrimidine derivatives has been analyzed using X-ray crystallography. The compound crystallizes in the monoclinic crystal system and exhibits typical intramolecular hydrogen bonding within the crystalline network . The crystal structure of related compounds has also been characterized, revealing short intermolecular connections and the evaluation of atom-to-atom interactions .

Chemical Reactions Analysis

The reactivity of 5-Bromo-2-chloro-4,6-dimethylpyrimidine in chemical reactions has been compared with other halogenated pyrimidines. It has been found that within certain groups of halogenated pyrimidines, the bromopyrimidines are generally more reactive . The compound's reactivity has been utilized in the synthesis of various derivatives with potential antiviral activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloro-4,6-dimethylpyrimidine and its derivatives have been studied through various spectroscopic and thermal analysis methods. For example, the thermal stability of a related compound was reported to be good up to 215°C . The vibrational features of the compounds have been discussed in terms of strong asymmetric hydrogen bonding, with characteristic vibrational bands observed in the IR and Raman spectra .

Scientific Research Applications

Organic Chemistry

  • Summary of Application : “5-Bromo-2-chloro-4,6-dimethylpyrimidine” is used as a building block in organic synthesis .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, it would be used in a reaction with other organic compounds under controlled conditions to form a desired product .
  • Results or Outcomes : The outcomes of these reactions would be new organic compounds. The specific results would depend on the other reactants and the conditions of the reaction .

Pharmaceutical Research

  • Summary of Application : This compound has been used in the synthesis of SGLT2 inhibitors, a class of pharmaceuticals used in the treatment of diabetes .
  • Methods of Application : In pharmaceutical research, “5-Bromo-2-chloro-4,6-dimethylpyrimidine” would be used in a series of reactions to create a final product. The specific procedures would depend on the particular synthesis being performed .
  • Results or Outcomes : The outcomes of these reactions would be new pharmaceutical compounds. The specific results would depend on the other reactants and the conditions of the reaction .

Synthesis of 2-Anilinopyrimidines

  • Summary of Application : “5-Bromo-2-chloro-4,6-dimethylpyrimidine” is used in the synthesis of 2-anilinopyrimidines .
  • Methods of Application : The compound is reacted with differently substituted anilines under microwave conditions. The substituents had a significant impact on the course and efficiency of the reaction .
  • Results or Outcomes : A series of 2-anilinopyrimidines, including novel derivatives, has been obtained. These compounds are of potential bioactivity .

Intermediate for Dapagliflozin

  • Summary of Application : “5-Bromo-2-chloro-4,6-dimethylpyrimidine” is used as an intermediate in the synthesis of dapagliflozin .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes of these reactions would be new pharmaceutical compounds. The specific results would depend on the other reactants and the conditions of the reaction .

Synthesis of 2-Amino-5-Bromo-4,6-Dimethylpyrimidine

  • Summary of Application : “5-Bromo-2-chloro-4,6-dimethylpyrimidine” is used in the synthesis of 2-amino-5-bromo-4,6-dimethylpyrimidine .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes of these reactions would be new organic compounds. The specific results would depend on the other reactants and the conditions of the reaction .

Synthesis of 2-(2,4-Dibromophenoxy)-4,6-Dimethylpyrimidine

  • Summary of Application : “5-Bromo-2-chloro-4,6-dimethylpyrimidine” is used in the synthesis of 2-(2,4-dibromophenoxy)-4,6-dimethylpyrimidine .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
  • Results or Outcomes : The outcomes of these reactions would be new organic compounds. The specific results would depend on the other reactants and the conditions of the reaction .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the signal word “Warning” and the hazard statement H302 . Precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

5-bromo-2-chloro-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZCNJHECVPINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500576
Record name 5-Bromo-2-chloro-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4,6-dimethylpyrimidine

CAS RN

4786-72-5
Record name 5-Bromo-2-chloro-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MD Mehta, D Miller, EF Mooney - Journal of the Chemical Society …, 1965 - pubs.rsc.org
4, 6-Disubstituted pyrimidine-5-carboxylic acids have been prepared from 5-bromopyrimidines through the halogen-metal interconversion with n-butyl-lithium. When bromine and …
Number of citations: 8 pubs.rsc.org

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